REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:20])[C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=[C:9]([CH3:14])[C:8]=1[N:15]=CN(C)C)([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Cl-].[Zn+2].[Cl-]>[C:1]([O:5][C:6](=[O:20])[C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=[C:9]([CH3:14])[C:8]=1[NH2:15])([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|
|
Name
|
product
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=C(C(=CC(=C1)Br)C)N=CN(C)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.12 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 18 hr
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with CH2Cl2
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C1=C(C(=CC(=C1)Br)C)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.48 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |